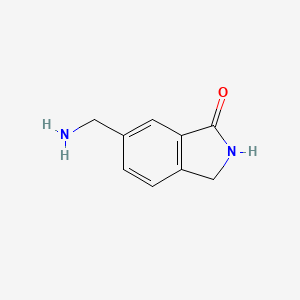

6-(氨甲基)异吲哚啉-1-酮

描述

6-(Aminomethyl)isoindolin-1-one is a key intermediate enroute to many investigational therapeutic agents . It is also known by its CAS Number: 1250443-39-0 .

Synthesis Analysis

The synthesis of 6-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . This synthetic route emphasizes high atom-efficiency and simple operation .Molecular Structure Analysis

The molecular formula of 6-(Aminomethyl)isoindolin-1-one is C9H10N2O . The average mass is 162.189 Da and the monoisotopic mass is 162.079315 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(Aminomethyl)isoindolin-1-one include a cyanation process and a complete hydrogenation of the resulting dicyanide . These reactions are part of a multicomponent reaction (MCR) process .科学研究应用

多样的生物活性和治疗潜力:如6-(氨甲基)异吲哚啉-1-酮中的异吲哚啉-1-酮骨架存在于一系列具有多样生物活性的天然化合物中。它们在各种慢性疾病的治疗潜力受益于最近合成方法的进展 (Upadhyay, Thapa, Sharma, & Sharma, 2020)。

不同金属的反应化学:相关结构的异吲哚啉夹心配体显示出与Cd2+、Zn2+和Pd2+等不同金属的不同反应化学。这突显了它在创造具有多样性性质和应用的金属配合物中的潜力 (Dietrich, Egbert, Morris, Wicholas, Anderson, & Miller, 2005)。

用于医学应用的体内和体外研究:包括6-(氨甲基)异吲哚啉-1-酮变体在内的异吲哚啉已被合成并测试其与人类多巴胺受体的相互作用,表明其在治疗帕金森症等疾病中的潜在应用 (Andrade-Jorge, Bahena-Herrera, Garcia-Gamez, Padilla-Martínez, & Trujillo-Ferrara, 2017)。

抗癌活性:已合成某些异吲哚啉-1-酮衍生物并评估其抗癌活性。这包括对人类癌细胞系的研究,表明这些化合物在癌症治疗中的潜力 (Mehta, Mangyan, & Brahmchari, 2022)。

合成和结构研究:已对异吲哚啉/异吲哚啉-1,3-二酮衍生物的新合成进行了研究,包括对其结构测定的研究,这对于理解它们的化学性质和潜在应用至关重要 (Sović, Stilinović, Kaitner, Kraljević-Pavelić, Bujak, Čuljak, Novak, & Karminski-Zamola, 2011)。

药物化学应用:类似于6-(氨甲基)异吲哚啉-1-酮的异吲哚啉杂环化合物在跨越多样生物靶点的药物化学中显示出潜力,包括作为支气管扩张剂、N-甲基-D-天冬氨酸激动剂、多药耐药逆转剂和纤维蛋白原受体拮抗剂 (Williams & Jarvo, 2011)。

中枢神经系统活性:一些异吲哚啉衍生物在体内研究中显示出升高的中枢神经系统抑制作用,表明它们在神经药理学中的潜力 (Selvakumar, Babu, & Chidambaranathan, 2013)。

作用机制

- CDK7 is a crucial enzyme involved in cell cycle regulation and transcriptional control. It forms a part of the CDK-activating kinase (CAK) complex, which phosphorylates other cyclin-dependent kinases (CDKs) to activate them .

- As a result, cell cycle progression is disrupted, leading to cell cycle arrest and inhibition of cancer cell growth .

- Bioavailability : Its bioavailability is moderate, influenced by factors like food intake and drug interactions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

属性

IUPAC Name |

6-(aminomethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVACKJYWYOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729290 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251195-14-8 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

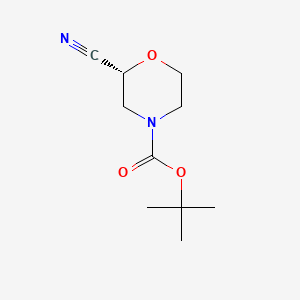

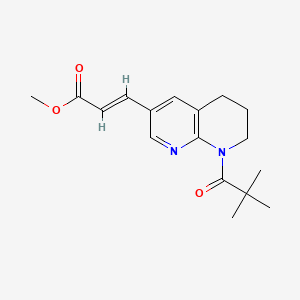

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)